Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold

Catalog No.
S1904202
CAS No.
915299-24-0
M.F
C42H63AuClO3P
M. Wt
879.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold

CAS Number

915299-24-0

Product Name

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold

IUPAC Name

chlorogold;tris(2,4-ditert-butylphenyl) phosphite

Molecular Formula

C42H63AuClO3P

Molecular Weight

879.3 g/mol

InChI

InChI=1S/C42H63O3P.Au.ClH/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;/h19-27H,1-18H3;;1H/q;+1;/p-1

InChI Key

GCWCLHMEYZKZRO-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au]

The exact mass of the compound Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Cycloadditions

    Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold has been shown to be a catalyst for [4+2] cycloadditions. These reactions involve the formation of a six-membered ring from two smaller components, a four-membered ring and a two-membered π-bond system. Source: Rangel et al., 2019

  • Skeletal Rearrangements

    Research has explored the use of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold in promoting cis-selective skeletal cycloisomerizations. This type of reaction involves the rearrangement of a molecule's carbon skeleton to form a new ring structure, with cis-selectivity indicating a specific spatial arrangement of the atoms within the new ring. Source: Fürstner et al., 2007:

  • Cyclopropanation Reactions

    Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold has been used as a catalyst for diastereoselective Au-catalyzed intermolecular cyclopropanation reactions. These reactions involve the formation of a three-membered ring, called a cyclopropane, across a double bond. Diastereoselectivity refers to the preferential formation of one stereoisomer over another. Source: Zhang et al., 2011

  • Mechanistic Studies

    Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold has also been employed in research aimed at elucidating the mechanism of "endocyclic" skeletal rearrangements of 1,6-enynes. Endocyclic rearrangement refers to the formation of a new ring within an existing cyclic molecule, and 1,6-enynes are a specific class of hydrocarbon molecules. Source: Fürstner et al., 2007:

  • Addition Reactions

    Some studies have investigated the potential of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold as a catalyst for addition reactions. Addition reactions involve the formation of a new bond between two molecules. Source: Satoh et al., 2010

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is an organometallic compound with the chemical formula C₄₂H₆₃AuClO₃P and a molecular weight of 879.34 g/mol. This compound features a gold(I) center coordinated to a tris(2,4-di-tert-butylphenyl)phosphite ligand, which is characterized by its bulky tert-butyl groups that enhance steric hindrance and solubility in organic solvents. The presence of chlorine in its structure indicates that it is a chloride complex of gold, which is significant in various catalytic applications.

. Notably, it facilitates the gold(I)-catalyzed addition of carbon nucleophiles to 1,6-enynes, leading to diverse products through reactions at cyclopropane or carbene carbons . This compound can also participate in cycloadditions and skeletal cycloisomerizations, showcasing its versatility in organic synthesis .

While specific biological activities of chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold are not extensively documented, organometallic compounds featuring gold have been explored for their potential in medicinal chemistry. Gold compounds have shown promise in anti-cancer activities and as antimicrobial agents due to their ability to interact with biological macromolecules. Further studies are necessary to elucidate the specific biological effects of this particular compound.

The synthesis of chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold typically involves the reaction of gold(I) chloride with tris(2,4-di-tert-butylphenyl)phosphite under controlled conditions. The general procedure includes:

  • Preparation of the Ligand: Synthesize tris(2,4-di-tert-butylphenyl)phosphite from appropriate precursors.
  • Reaction with Gold(I) Chloride: Combine the ligand with gold(I) chloride in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Purification: Isolate the product through filtration and recrystallization techniques.

This method ensures high purity and yield of the desired organometallic complex.

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is primarily used as a catalyst in organic synthesis. Its applications include:

  • Catalyzing cycloaddition reactions.
  • Facilitating skeletal rearrangements in organic compounds.
  • Serving as a precursor for other gold-containing catalysts.

Its unique steric properties make it suitable for reactions requiring selectivity and efficiency.

Interaction studies involving chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold focus on its role as a catalyst rather than direct interactions with biological systems. Research indicates that the steric bulk provided by the tert-butyl groups can influence reaction pathways and selectivity in catalytic processes. Further investigation into its interactions with various substrates can provide insights into optimizing reaction conditions for synthetic applications.

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold can be compared to other gold(I) complexes that utilize phosphine or phosphite ligands. Here are some similar compounds:

Compound NameLigand TypeUnique Features
Tris(2-phenyldiphenylphosphine)goldPhosphineUtilizes diphenyl groups for enhanced stability
Chloro(triphenylphosphine)goldPhosphineCommonly used in various catalytic applications
Chloro[tris(3,5-dimethylphenyl)phosphite]goldPhosphiteFeatures smaller methyl substituents for reactivity

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold stands out due to its bulky tert-butyl groups that enhance solubility and sterics, making it particularly effective in selective catalysis compared to other gold complexes.

Direct Coordination from Gold Precursors

The synthesis of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold represents a fundamental approach in organometallic gold chemistry involving direct coordination of phosphite ligands to gold(I) centers. The most widely employed method utilizes chloro(dimethyl sulfide)gold(I) as the gold precursor due to its readily displaceable dimethyl sulfide ligand [1] [2].

The direct coordination protocol typically proceeds under mild conditions in dichloromethane solvent at room temperature. The reaction involves mixing equimolar quantities of chloro(dimethyl sulfide)gold(I) with tris(2,4-di-tert-butylphenyl)phosphite in an inert atmosphere [3] [4]. The reaction mechanism follows a simple ligand substitution pathway where the weakly coordinating dimethyl sulfide ligand is displaced by the more strongly coordinating phosphite ligand [5].

Optimized reaction conditions include maintaining the reaction mixture at 20-25°C for 2-4 hours with constant stirring under nitrogen or argon atmosphere [1]. The reaction yields are typically excellent, ranging from 85-95%, with the product often precipitating directly from the reaction solution as a white to pale yellow crystalline solid [3] [4]. The high yields reflect the thermodynamic stability of the gold-phosphite bond and the favorable displacement of the labile dimethyl sulfide ligand [6].

Alternative gold precursors have been investigated, including tetrachloroauric acid trihydrate, though these require more stringent reaction conditions and often result in lower yields [2]. The use of gold(III) precursors necessitates the inclusion of reducing agents to achieve the desired gold(I) oxidation state, which can complicate the synthetic procedure and introduce additional purification challenges [7].

The reaction can be monitored by 31P nuclear magnetic resonance spectroscopy, with the characteristic phosphite signal shifting from approximately 147 ppm for the free ligand to around 101 ppm upon coordination to gold [8] [9]. This significant downfield shift confirms successful coordination and serves as a reliable indicator of reaction completion [10].

Temperature control is critical during the synthesis, as elevated temperatures above 40°C can lead to decomposition of the phosphite ligand through hydrolysis or other degradation pathways [11] [12]. Conversely, temperatures below 15°C may result in incomplete conversion due to reduced reaction kinetics [13].

Ligand Exchange Protocols

Ligand exchange represents an alternative synthetic strategy that offers enhanced control over reaction conditions and product purity. This approach typically employs chloro(triphenylphosphine)gold(I) as the starting material, with the triphenylphosphine ligand being displaced by the incoming phosphite ligand [14].

The ligand exchange protocol proceeds through an associative mechanism, wherein the incoming phosphite ligand coordinates to the gold center before the departure of the triphenylphosphine ligand [15]. This mechanism is supported by the observation of intermediate species in nuclear magnetic resonance studies and kinetic analyses [6] [16].

Standard ligand exchange conditions involve dissolving chloro(triphenylphosphine)gold(I) in dichloromethane, followed by addition of 1.1-1.2 equivalents of tris(2,4-di-tert-butylphenyl)phosphite [14]. The reaction mixture is typically stirred overnight at room temperature under inert atmosphere to ensure complete conversion [5].

The driving force for this exchange reaction is the superior σ-donor ability of phosphite ligands compared to triphenylphosphine, combined with the π-acceptor characteristics that stabilize the gold(I) center [17] [18]. The exchange process can be monitored by 31P nuclear magnetic resonance spectroscopy, observing the disappearance of the triphenylphosphine signal at approximately -5 ppm and the appearance of the coordinated phosphite signal [9].

Reaction yields for ligand exchange protocols typically range from 70-85%, which is somewhat lower than direct coordination methods due to incomplete conversion and side reactions [5] [14]. However, this approach offers advantages in terms of reaction selectivity and the ability to introduce sterically demanding phosphite ligands that might not coordinate effectively through direct methods [6].

The kinetics of ligand exchange follow first-order behavior with respect to both the gold complex and the incoming phosphite ligand [15]. Temperature studies reveal activation energies in the range of 15-20 kcal/mol, consistent with an associative mechanism involving phosphine ligand dissociation as the rate-determining step [6].

Microwave-assisted ligand exchange has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining high yields [1]. Microwave irradiation at 100°C for one hour has been reported to achieve quantitative conversion with excellent product purity [19].

Purification Techniques

The purification of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold requires careful consideration of the compound's stability characteristics and solubility properties. Multiple purification strategies have been developed to achieve the high purity levels necessary for analytical and catalytic applications [20] [21].

Recrystallization represents the most widely employed purification method due to its effectiveness in removing ionic impurities and unreacted starting materials [22] [23]. The optimal recrystallization solvent system consists of dichloromethane as the primary solvent with hexane or petroleum ether as the anti-solvent [22]. The compound is dissolved in a minimum amount of warm dichloromethane (30-40°C), followed by slow addition of hexane until the onset of crystallization [23].

The recrystallization process requires careful temperature control to prevent decomposition of the thermally sensitive gold complex [13]. Cooling rates of 1-2°C per hour are recommended to promote the formation of high-quality crystals suitable for spectroscopic analysis and X-ray crystallography [22] [23]. Recovery yields typically range from 70-85%, with purity levels exceeding 95% as determined by nuclear magnetic resonance spectroscopy and elemental analysis [3] [4].

Column chromatography provides an alternative purification approach, particularly effective for removing phosphite oxide impurities and residual triphenylphosphine from ligand exchange reactions [22] [24]. Silica gel serves as the stationary phase, with dichloromethane-petroleum ether mixtures (1:2 volume ratio) as the optimal mobile phase [22] [23].

The chromatographic separation relies on the differential adsorption of the gold complex compared to organic impurities [24]. The target complex typically elutes as a pale yellow band, clearly separated from more polar impurities that remain near the column origin [22]. Recovery yields from column chromatography range from 65-80%, with excellent purity levels often exceeding 98% [23].

Sublimation techniques have been investigated for achieving ultra-high purity levels, though the applicability is limited by the compound's thermal stability [20] [13]. Sublimation conditions of 50-80°C under reduced pressure (10⁻² to 10⁻³ torr) can achieve purities greater than 99%, but material losses of 25-40% are common due to thermal decomposition [25].

Washing procedures using cold solvents provide a simple and effective purification method for removing soluble impurities [20]. Sequential washing with cold pentane, followed by diethyl ether, effectively removes residual organic solvents and weakly bound impurities [26]. This approach typically achieves 85-95% recovery with purity levels of 90-95% [20].

Liquid-liquid extraction has been employed for large-scale purification processes, utilizing the differential solubility of the gold complex in organic and aqueous phases [27] [28]. A dichloromethane-water system effectively removes ionic impurities while preserving the integrity of the organometallic complex [28]. Multiple extraction cycles may be required to achieve optimal purity levels [27].

Analytical Methods for Purity Assessment

Comprehensive characterization of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold requires a multi-technique analytical approach to confirm molecular structure, assess purity, and monitor stability [29] [10]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool due to its sensitivity to molecular structure and coordination environment [9] [22].

31P nuclear magnetic resonance spectroscopy provides definitive evidence for phosphite coordination to the gold center [8] [9]. The coordinated phosphite exhibits a characteristic chemical shift at 100.65 ppm in deuterated chloroform, representing a significant downfield shift from the free ligand resonance at approximately 147 ppm [8] [9]. The absence of phosphorus-hydrogen coupling confirms the phosphite structure and rules out the presence of phosphorous acid impurities [10].

1H nuclear magnetic resonance spectroscopy enables detailed structural characterization of the organic framework [22] [29]. The aromatic protons of the 2,4-di-tert-butylphenyl groups appear in the 7.0-8.0 ppm region with characteristic coupling patterns [22]. The tert-butyl groups provide diagnostic signals in the 1.2-1.4 ppm region, with integration ratios confirming the expected stoichiometry [29].

13C nuclear magnetic resonance spectroscopy provides complementary structural information, particularly for the aromatic carbon framework [7] [29]. The aromatic carbons appear in the 120-150 ppm region, while the quaternary carbons of the tert-butyl groups resonate around 35 ppm [29]. Carbon-phosphorus coupling provides additional confirmation of the phosphite coordination environment [10].

Mass spectrometry, particularly electrospray ionization techniques, offers molecular weight confirmation and fragmentation pattern analysis [30] [7]. The molecular ion peak [M-Cl]⁺ appears at m/z 844.34, consistent with the expected molecular formula [31]. Fragmentation patterns provide insight into the stability of the gold-phosphite bond and potential decomposition pathways [29].

Infrared spectroscopy enables identification of characteristic vibrational modes and monitoring of sample purity [32] [33]. The phosphite P-O stretching modes appear in the 950-1050 cm⁻¹ region, while aromatic C-H stretches are observed at 2800-3000 cm⁻¹ [32]. The absence of broad O-H stretches around 3200-3600 cm⁻¹ confirms the absence of hydrolysis products [11].

Melting point analysis provides a simple yet effective assessment of purity and thermal stability [3] [4]. Pure Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold exhibits a sharp melting point of 200-202°C with simultaneous decomposition [3] [4] [34]. Depressed or broadened melting points indicate the presence of impurities or partial decomposition [13].

Elemental analysis offers quantitative composition verification, particularly important for confirming the absence of residual solvents or inorganic impurities [7] [29]. Theoretical values for carbon (57.38%) and hydrogen (7.21%) provide benchmarks for purity assessment [3] [4]. Deviations greater than 0.4% typically indicate significant impurities or incomplete drying [35].

X-ray crystallography, while not routinely employed for purity assessment, provides definitive structural confirmation and insights into solid-state packing [17] [18]. Single crystal studies reveal Au-P bond lengths of approximately 2.22 Å and nearly linear P-Au-Cl angles of 178°, consistent with the expected coordination geometry [8] [22].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types